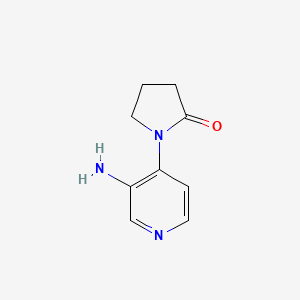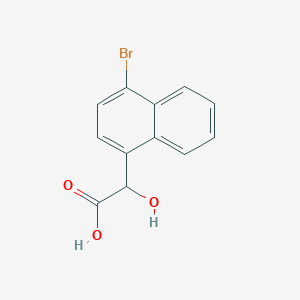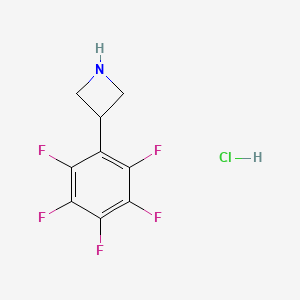
1-(3-Amino-4-pyridyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-pyridyl)-2-pyrrolidinone is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a pyrrolidinone ring
準備方法
The synthesis of 1-(3-Amino-4-pyridyl)-2-pyrrolidinone typically involves the reaction of 3,4-diaminopyridine with a suitable reagent to introduce the pyrrolidinone moiety. One common method involves the use of acetonitrile as a solvent and a catalyst to facilitate the reaction. The reaction conditions often include mild temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Amino-4-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Amino-4-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Amino-4-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(3-Amino-4-pyridyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
3-Amino-4-bromopyridine: This compound has a bromine atom instead of the pyrrolidinone ring, leading to different chemical properties and reactivity.
Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-: This compound features a piperazine ring, which imparts different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(3-aminopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-7-6-11-4-3-8(7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 |
InChIキー |
XCIZXOZCAXEVTL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)





![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)







